molecular formula C11H17NO B13289703 [3-(1-Methylbutoxy)phenyl]amine

[3-(1-Methylbutoxy)phenyl]amine

Cat. No.: B13289703
M. Wt: 179.26 g/mol
InChI Key: QSQATXMXDDWAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pentan-2-yloxy)aniline is an organic compound with the molecular formula C11H17NO. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a pentan-2-yloxy group attached to the aniline ring, making it a unique derivative with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentan-2-yloxy)aniline typically involves the reaction of aniline with pentan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with an alkyl halide (such as pentan-2-yl chloride) under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(Pentan-2-yloxy)aniline can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the use of aniline and pentan-2-yl chloride in the presence of a base such as sodium hydroxide, with the reaction being carried out at elevated temperatures to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pentan-2-yloxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pentan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentan-2-yloxy)aniline is unique due to the presence of the pentan-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and modifies its reactivity compared to other aniline derivatives .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-pentan-2-yloxyaniline

InChI

InChI=1S/C11H17NO/c1-3-5-9(2)13-11-7-4-6-10(12)8-11/h4,6-9H,3,5,12H2,1-2H3

InChI Key

QSQATXMXDDWAMH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=CC(=C1)N

Origin of Product

United States

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